molecular formula C18H24NO4- B12361092 1,2-Pyrrolidinedicarboxylic acid, 2-(2-phenylethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-

1,2-Pyrrolidinedicarboxylic acid, 2-(2-phenylethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-

Cat. No.: B12361092
M. Wt: 318.4 g/mol
InChI Key: URLLHYVBNNPLET-SFHVURJKSA-M
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Description

®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This process includes Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot reaction.

Industrial Production Methods

Industrial production methods for this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The tert-butoxycarbonyl group can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the pyrrolidine ring or the phenethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butoxycarbonyl group or the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like glycerol for chemoselective N-tert-butyloxycarbonylation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tert-butoxycarbonyl derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds.

Scientific Research Applications

®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid is unique due to its specific combination of a pyrrolidine ring, a phenethyl group, and a tert-butoxycarbonyl group

Properties

Molecular Formula

C18H24NO4-

Molecular Weight

318.4 g/mol

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-13-7-11-18(19,15(20)21)12-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/p-1/t18-/m0/s1

InChI Key

URLLHYVBNNPLET-SFHVURJKSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CCC2=CC=CC=C2)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CCC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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